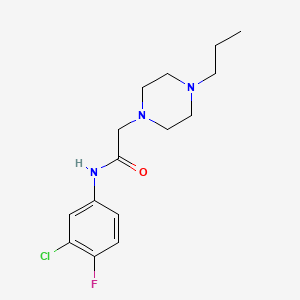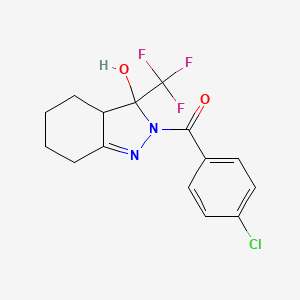
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as BB1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BB1 belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action is not fully understood. However, it has been proposed that this compound exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound's ability to inhibit the activity of these pathways leads to the downregulation of pro-inflammatory cytokines and chemokines, induction of cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects are diverse and depend on the specific application. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In neuroprotection, this compound protects neurons from oxidative stress and inflammation-induced damage, leading to the preservation of neuronal function. In anti-inflammatory therapy, this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for research purposes. This compound exhibits potent biological activity, making it a promising candidate for therapeutic applications. This compound's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
However, this compound also has some limitations for lab experiments. This compound's mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. This compound's potential toxicity and side effects need to be further investigated before it can be used for clinical applications.
Zukünftige Richtungen
For 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one research include elucidating its mechanism of action, exploring its potential therapeutic applications in other fields, and developing this compound analogs with improved biological activity and reduced toxicity.
Synthesemethoden
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-bromobenzaldehyde with sec-butylamine to form 4-bromobenzylamine. The second step involves the reaction of 4-bromobenzylamine with thiourea to form 5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of a sec-butyl group to the thiazolidinone ring forms this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation-induced damage. This compound also exhibits neuroprotective effects against ischemic stroke and traumatic brain injury. This compound's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
In anti-inflammatory therapy, this compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound's anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c1-3-9(2)16-13(17)12(19-14(16)18)8-10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKMEINQYDXCR-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![methyl 2-(3-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402507.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)

![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)


![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)
![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
